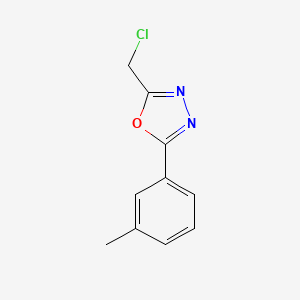

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Vue d'ensemble

Description

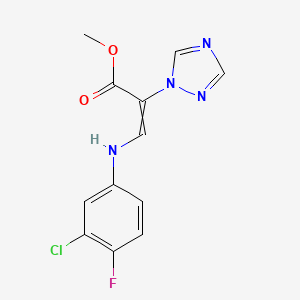

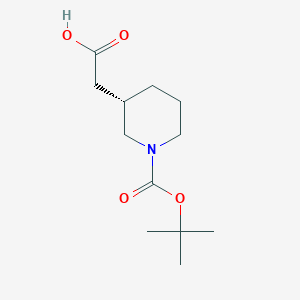

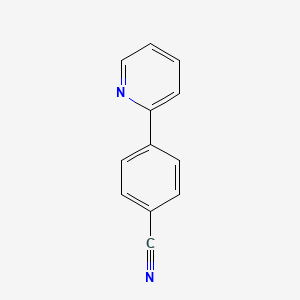

The compound “2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles1. Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms1.

Synthesis Analysis

While I couldn’t find the specific synthesis for “2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole”, oxadiazoles can generally be synthesized through the cyclization of appropriate precursors, often involving the reaction of a carbonyl compound with a hydrazide2.

Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole” would consist of a 1,3,4-oxadiazole ring attached to a chloromethyl group at the 2-position and a 3-methylphenyl group at the 5-position3.

Chemical Reactions Analysis

Oxadiazoles can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions at the 2-position4. The specific reactions that “2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole” can undergo would depend on the specific conditions and reagents present2.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While I couldn’t find specific data for “2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole”, oxadiazoles are generally stable compounds1. They are often used in the synthesis of various pharmaceuticals due to their stability and the variety of functional groups that can be attached to the oxadiazole ring1.Applications De Recherche Scientifique

Electrochemical Synthesis

The electrochemical synthesis of 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives involves the electrochemical oxidation of semicarbazone at a platinum electrode. This process, conducted in acetonitrile with lithium perchlorate as a supporting electrolyte, yields compounds characterized by elemental analyses, IR, 1H, and 13C NMR spectral data. The method provides a route for synthesizing these derivatives efficiently (Kumar, 2012).

Structural Analysis

In another study, structural analysis of 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives highlighted the orientation and dihedral angles between the oxadiazole ring and adjacent benzene rings. This analysis provides insights into the compound's molecular geometry, potentially influencing its chemical behavior and interaction with other molecules. The precise structural characterization aids in the understanding of the compound’s physicochemical properties (Wang et al., 2005).

Photoluminescent Properties

The investigation into the mesomorphic behavior and photo-luminescent properties of new mesogens containing the 1,3,4-oxadiazole fluorophore revealed interesting applications. These compounds exhibit cholesteric and nematic/smectic A mesophases, alongside strong blue fluorescence emissions. Such characteristics make them suitable for applications in photoluminescent materials and liquid crystal displays (Han et al., 2010).

Antibacterial Activity

Research into the antibacterial activity of derivatives synthesized from 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole showed significant activity against various bacterial strains. The structure-activity relationships (SARs) of these compounds were investigated, revealing potential applications in the development of new antibacterial agents. This study underscores the importance of structural modifications in enhancing antibacterial efficacy (Rai et al., 2010).

Corrosion Inhibition

The synthesized oxadiazole derivatives have also been studied for their application in corrosion inhibition. The derivatives showed significant efficiency in preventing mild steel corrosion in an acidic environment. Such findings highlight the potential of these compounds in the field of corrosion protection, offering a new approach to enhancing material longevity in corrosive environments (Kalia et al., 2020).

Safety And Hazards

Orientations Futures

The study of oxadiazoles is an active area of research, particularly in the field of medicinal chemistry, where they are often used as scaffolds in drug discovery1. The future directions for “2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole” would likely depend on its specific biological activity and potential applications.

Please note that this is a general analysis based on the classes of compounds that “2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole” belongs to. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed. If you have any more questions or need further clarification, feel free to ask!

Propriétés

IUPAC Name |

2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-3-2-4-8(5-7)10-13-12-9(6-11)14-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMPKWVAMRQBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363645 | |

| Record name | 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | |

CAS RN |

24023-73-2 | |

| Record name | 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24023-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)